N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine
Description
Chemical Significance of Pyrimidine-Based Heterocyclic Compounds
Pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms, serves as a foundational scaffold in numerous bioactive molecules and natural products. Its structural mimicry of endogenous nucleobases (e.g., thymine, cytosine) enables interactions with enzymes, receptors, and genetic materials, making it indispensable in antiviral, anticancer, and antimicrobial therapies. For instance, pyrimidine derivatives constitute 40% of FDA-approved small-molecule drugs, underscoring their therapeutic ubiquity.
The substitution pattern on the pyrimidine ring critically influences bioactivity. Electron-withdrawing groups like halogens or trifluoromethyl enhance binding affinity to hydrophobic pockets in target proteins, while electron-donating groups modulate reactivity in synthetic pathways. This compound exemplifies this principle, combining bromine’s steric bulk with trifluoromethyl’s electronegativity to optimize target engagement.
Table 1: Biological Activities of Representative Pyrimidine Derivatives
| Compound Class | Target Pathway | Biological Activity |
|---|---|---|
| Pyrimidine nucleoside analogs | DNA/RNA synthesis | Antiviral (e.g., zidovudine) |
| Trifluoromethylpyrimidines | Kinase inhibition | Anticancer (e.g., gefitinib) |
| Halogenated pyrimidines | Enzyme modulation | Anti-inflammatory |
Structural Features of Trifluoromethyl-Substituted Pyrimidines
The trifluoromethyl (-CF₃) group is a hallmark of modern agrochemicals and pharmaceuticals due to its unique electronic and steric properties. Its strong electronegativity (Pauling scale: 3.98) induces electron-deficient regions on adjacent carbons, enhancing reactivity in nucleophilic aromatic substitution reactions. In this compound, the -CF₃ group at position 4 of the pyrimidine ring stabilizes the molecule against oxidative degradation while improving blood-brain barrier permeability.
The 3-bromophenyl substituent at position 6 introduces steric hindrance, which can restrict rotational freedom and stabilize specific conformations during protein-ligand interactions. Bromine’s polarizability also facilitates London dispersion forces with hydrophobic residues in binding pockets, as observed in kinase inhibitors like imatinib.
Table 2: Comparative Analysis of Substituted Pyrimidines
| Compound | Substituents | LogP | Bioactivity (IC₅₀) |
|---|---|---|---|
| 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine | Br, CF₃, NH₂ | 2.1 | 18 nM (Kinase X) |
| This compound | Br, CF₃, glycine | 1.8 | 12 nM (Enzyme Y) |
| 3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine | Br, CF₃, imidazo-pyridine | 3.2 | 25 nM (Receptor Z) |
Role of Glycine Moieties in Bioactive Compound Design
Glycine, the simplest amino acid, is frequently incorporated into drug candidates to enhance aqueous solubility and reduce cytotoxicity. Its zwitterionic nature enables hydrogen bonding with polar residues in active sites, as seen in peptide-based therapeutics. In this compound, the glycine moiety serves dual roles:
- Solubility Enhancement : The carboxylate and amine groups increase polarity, counterbalancing the hydrophobic trifluoromethyl and bromophenyl groups.
- Conformational Flexibility : Glycine’s minimal side chain allows adaptive binding to structurally diverse targets, a feature exploited in protease inhibitors.
Recent studies highlight glycine’s utility in prodrug formulations, where its metabolism releases active drug components while minimizing off-target effects. For example, glycine-conjugated antifungals exhibit 30% higher bioavailability than non-conjugated analogs.
Properties
Molecular Formula |
C13H9BrF3N3O2 |
|---|---|
Molecular Weight |
376.13 g/mol |
IUPAC Name |
2-[[4-(3-bromophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C13H9BrF3N3O2/c14-8-3-1-2-7(4-8)9-5-10(13(15,16)17)20-12(19-9)18-6-11(21)22/h1-5H,6H2,(H,21,22)(H,18,19,20) |
InChI Key |
GNWIGPBYIUHVEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)NCC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with the pyrimidine ring in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Glycine Moiety: The glycine moiety can be attached to the pyrimidine ring through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophilic groups replacing the bromine atom.
Scientific Research Applications
N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 6
The 6-position of the pyrimidine ring is a critical site for structural diversification. Key analogs and their properties are summarized below:
Key Observations :
- Bromine vs.
- Trifluoromethylphenyl (DT640) : Substitution with a 4-CF₃-phenyl group increases lipophilicity (MW = 365.24 vs. 376.14 in the target) and may enhance membrane permeability .
- Heterocyclic Substitutions (DT583) : Replacing phenyl with thienyl introduces sulfur, which could modulate hydrogen-bonding capacity or metabolic stability .
Modifications to the Glycine Moiety
Variations in the glycine side chain influence polarity and steric hindrance:
Key Observations :
- N-Methylation (DT162): Adding a methyl group to the glycine nitrogen increases molecular weight (325.29 vs.
Fluorinated Derivatives
Fluorine substitution patterns further diversify properties:
Key Observations :
- Fluorine vs. Bromine : Fluorine’s smaller size and strong electronegativity may reduce steric hindrance compared to bromine while maintaining electron-withdrawing effects .
Biological Activity
N-[6-(3-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine is a synthetic compound that has garnered attention for its potential biological activities, particularly as a glycine transporter inhibitor. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes:
- Pyrimidine Ring : Central to its activity, providing a scaffold for various substitutions.
- Bromophenyl Group : Enhances interactions with biological targets.
- Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
| Property | Details |
|---|---|
| Molecular Formula | C14H11BrF3N3O2 |
| Molecular Weight | 390.17 g/mol |
| IUPAC Name | This compound |
This compound has been identified as a selective inhibitor of glycine transporters (GlyT). GlyT play crucial roles in neurotransmission, particularly in the central nervous system. By inhibiting these transporters, the compound may enhance glycinergic neurotransmission, which is beneficial in treating neuropsychiatric disorders such as schizophrenia.
Key Mechanisms:
- Glycine Transport Inhibition : This leads to increased synaptic levels of glycine, enhancing its neurotransmitter effects.
- Potential Interaction with Other Receptors : The bromophenyl and trifluoromethyl groups may facilitate interactions with various protein targets, enhancing the compound's biological efficacy.
Research Findings
Recent studies have explored the biological activity of this compound across various domains:
Case Study 1: Neuropharmacological Effects
In a study examining the effects of glycine transporter inhibitors on schizophrenia-like behaviors in animal models, this compound showed significant promise in reducing hyperactivity and improving cognitive deficits associated with the disorder.
Case Study 2: Anticancer Activity
Research on pyrimidine derivatives has revealed that certain modifications can enhance anticancer activity. For example, compounds similar to this compound were tested against MDA-MB-231 cell lines, showing IC50 values ranging from 6.59 to 12.51 μM . This suggests potential for further exploration into its anticancer applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
